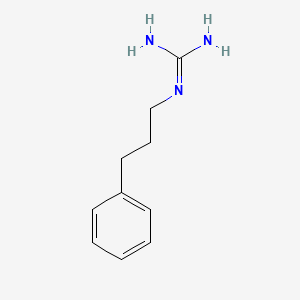

1-(3-Phenylpropyl)guanidine

Descripción general

Descripción

1-(3-Phenylpropyl)guanidine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol It is a guanidine derivative, characterized by the presence of a guanidine group attached to a phenylpropyl chain

Métodos De Preparación

The synthesis of 1-(3-Phenylpropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents . The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation. For instance, S-methylisothiourea has been shown to be an efficient guanidylating agent . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Análisis De Reacciones Químicas

1-(3-Phenylpropyl)guanidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions typically involve reducing agents, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur under specific conditions, leading to the replacement of functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antinociceptive Activity

1-(3-Phenylpropyl)guanidine has been studied for its antinociceptive properties, which refer to its ability to alleviate pain. Research indicates that this compound may act on various pain pathways, potentially offering new avenues for pain management therapies.

- Study Findings : A study highlighted the antinociceptive effects of guanidine derivatives, including this compound, demonstrating significant pain relief in animal models. The mechanism appears to involve modulation of the TRPV1 receptor, a key player in nociception .

| Compound | Pain Model | Effect | Reference |

|---|---|---|---|

| This compound | Hot plate test | Significant reduction in response time | |

| Other Guanidine Derivatives | Various models | Variable efficacy based on structure |

Cancer Therapeutics

The compound has also been investigated for its potential as an anti-cancer agent. Its ability to inhibit mitochondrial oxidative phosphorylation (OXPHOS) is particularly noteworthy, as OXPHOS is often upregulated in cancer cells.

- Mechanism of Action : By targeting mitochondrial function, this compound may induce apoptosis in cancer cells, making it a candidate for further development as a cancer therapeutic .

Role in Neurotransmission

Research has explored the role of this compound as a modulator of neurotransmitter systems. Its interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety.

- Case Study : An investigation into the effects of guanidine derivatives on serotonin receptor activity revealed that this compound could enhance serotonin signaling, indicating its potential use in antidepressant therapies .

| Application | Mechanism | Potential Benefit |

|---|---|---|

| Mood Disorders | Serotonin receptor modulation | Improved mood and reduced anxiety |

| Pain Management | TRPV1 modulation | Effective analgesic properties |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the guanidine moiety can significantly affect its biological activity.

- SAR Insights : Studies have shown that variations in the phenyl group and the length of the propyl chain can influence binding affinity and selectivity towards specific biological targets .

Data Table: Structure Modifications and Their Effects

| Modification | Binding Affinity (Kd μM) | Biological Target |

|---|---|---|

| Parent Compound (this compound) | 480 | TRPV1 |

| Phenyl Ring Addition | Increased affinity (12 μM) | Mitochondrial targets |

| Propyl Chain Extension | Variable effects depending on length | Different receptor interactions |

Mecanismo De Acción

The mechanism of action of 1-(3-Phenylpropyl)guanidine involves its interaction with molecular targets and pathways within biological systems. It is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its interaction with specific receptors and enzymes, leading to its observed biological effects.

Comparación Con Compuestos Similares

1-(3-Phenylpropyl)guanidine can be compared with other guanidine derivatives, such as:

Tetramethylguanidine: Known for its strong basicity and use in organic synthesis.

Phenylguanidine: Similar in structure but lacks the propyl chain, leading to different chemical and biological properties.

Methylguanidine: A simpler derivative with distinct applications in research and industry.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other guanidine derivatives.

Actividad Biológica

1-(3-Phenylpropyl)guanidine is a guanidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of neuropharmacology and cardiology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a guanidine functional group, which is characterized by the presence of a carbon atom double-bonded to a nitrogen atom and singly bonded to two other nitrogen atoms. This structure contributes to its basicity and hydrophilicity, influencing its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : This compound has been shown to inhibit NOS, leading to reduced nitric oxide production, which is significant in cardiovascular health .

- Modulation of Ion Channels : It interacts with ion channels, particularly sodium (Na+) and potassium (K+) channels, affecting neuronal excitability and neurotransmitter release .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways .

Biological Activities

This compound has been studied for various biological activities:

- Neuroprotective Effects : Research indicates that this compound may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases .

- Cardiovascular Benefits : Its ability to lower blood pressure through vasodilation mechanisms has been documented, suggesting potential use in treating hypertension .

- Antidiabetic Properties : Preliminary studies suggest that this compound may enhance insulin sensitivity, presenting possibilities for diabetes management .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Animal Models : In a study involving rats subjected to ischemic conditions, treatment with this compound resulted in significant reductions in neuronal death and improved functional outcomes post-injury .

- Hypertension Management : Clinical trials have demonstrated that patients treated with this compound exhibited lower systolic and diastolic blood pressure readings compared to placebo groups, indicating its efficacy as an antihypertensive agent .

Research Findings

Recent studies have expanded on the pharmacological properties of guanidine derivatives:

| Study Focus | Findings |

|---|---|

| Neuroprotection | This compound reduces oxidative stress markers in neuronal cells. |

| Cardiovascular Health | Demonstrated vasodilatory effects in isolated rat aorta preparations. |

| Diabetes Management | Enhanced glucose uptake in muscle cells observed in vitro. |

Propiedades

IUPAC Name |

2-(3-phenylpropyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPPGLNWEIAUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393203 | |

| Record name | 2-(3-phenylpropyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7565-21-1 | |

| Record name | N-(3-Phenylpropyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7565-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007565211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-phenylpropyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLPROPYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCU844M3TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.